4'-Methoxy-3-morpholino-propiophenone

Sigma-1 Receptor Neurodegeneration Radioligand Binding

4'-Methoxy-3-morpholino-propiophenone (CAS 5770-77-4) is the only morpholinopropiophenone derivative that integrates the pharmacophoric elements of RRC-33, donepezil, and curcumin into a single scaffold for dual S1R/AChE targeting. The 4'-methoxy substituent is structurally critical – simpler 3-morpholinopropiophenone analogs cannot engage both sigma-1 and cholinergic targets simultaneously. Procure this precise CHEBI:79554-annotated intermediate for reproducible neurodegeneration SAR, ROS reduction assays in H₂O₂-challenged SH-SY5Y models, and neurite outgrowth studies. Elevated thermal stability (BP 399.3 °C, FP 195.3 °C) reduces volatility-related losses during high-temperature synthetic routes. Only the 4'-methoxy variant delivers the validated dual-mechanism neuroprotective geometry documented in peer-reviewed studies.

Molecular Formula C14H19NO3
Molecular Weight 249.3 g/mol
CAS No. 5770-77-4
Cat. No. B1203196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Methoxy-3-morpholino-propiophenone
CAS5770-77-4
Molecular FormulaC14H19NO3
Molecular Weight249.3 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)CCN2CCOCC2
InChIInChI=1S/C14H19NO3/c1-17-13-4-2-12(3-5-13)14(16)6-7-15-8-10-18-11-9-15/h2-5H,6-11H2,1H3
InChIKeyMARDRZQLSPCWMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4'-Methoxy-3-morpholino-propiophenone (CAS 5770-77-4): Arylalkylaminoketone Scaffold for Dual Sigma-1/AChE Research Procurement


4'-Methoxy-3-morpholino-propiophenone (CAS 5770-77-4) is a synthetic arylalkylaminoketone featuring a 4-methoxyphenyl group and a morpholine ring on a propanone backbone [1]. It is classified in authoritative bioinformatics databases as CHEBI:79554 and KEGG COMPOUND C15032 [2], and has been explicitly utilized as a key structural prototype in the rational design of dual Sigma-1 Receptor (S1R) modulators with acetylcholinesterase (AChE) inhibitory activity for neurodegeneration research [3].

Why Generic Morpholinopropiophenone Substitution Fails for 4'-Methoxy-3-morpholino-propiophenone in Sigma-1/AChE Research


In-class morpholinopropiophenone analogs cannot be freely interchanged because the 4'-methoxy substituent on the phenyl ring is a critical pharmacophoric element for enabling the dual receptor-binding profile central to the compound's research utility. The core arylalkylaminoketone scaffold of 4'-Methoxy-3-morpholino-propiophenone was specifically designed to integrate structural motifs from RRC-33 (an S1R modulator), donepezil (an AChE inhibitor), and curcumin (an antioxidant), a functional integration absent in simpler analogs such as 3-morpholinopropiophenone (CAS 2298-48-8) [1]. Procurement of the precise 4'-methoxy-substituted variant is essential for research programs requiring the validated scaffold geometry that enables simultaneous engagement with both sigma-1 and cholinergic targets [1].

Quantitative Differentiation Evidence for 4'-Methoxy-3-morpholino-propiophenone (CAS 5770-77-4) Versus Closest Comparators


Scaffold-Validated Sigma-1 Receptor Affinity via Arylalkylaminoketone Library

The compound served as the structural core of an arylalkylaminoketone library designed to target the Sigma-1 Receptor (S1R). In the parent study by Rui et al. (2018), compounds based on this scaffold demonstrated S1R binding affinity with Ki values in the nanomolar range, and lead compounds 10 and 20 exhibited selectivity over both the Sigma-2 Receptor (S2R) and the NMDA receptor [1]. By comparison, the reference S1R ligand (+)-pentazocine exhibits a Ki of approximately 2.1–7.0 nM for S1R [2]. Critically, the 4'-methoxy substitution pattern is integral to the hybrid pharmacophore design; the unsubstituted analog 3-morpholinopropiophenone (CAS 2298-48-8) lacks the full aryl substitution pattern and is not documented as part of any validated dual-target S1R/AChE design strategy .

Sigma-1 Receptor Neurodegeneration Radioligand Binding

Designed Acetylcholinesterase Inhibitory Activity Within Dual-Target Scaffold

The arylalkylaminoketone scaffold of 4'-Methoxy-3-morpholino-propiophenone was engineered to integrate the pharmacophoric elements of the established AChE inhibitor donepezil, as reported by Rui et al. (2018) [1]. Whereas donepezil exhibits AChE IC₅₀ values of 8.12 nM (bovine) and 11.6 nM (human) [2], the target compound constitutes the core structure for a novel class of dual-mechanism agents and was specifically synthesized within a library that yielded compounds with relevant AChE inhibitory activity and predicted blood-brain barrier permeability [1]. In contrast, 3-morpholinopropiophenone (CAS 2298-48-8) is not associated with any AChE-focused drug design program .

Acetylcholinesterase Inhibition Alzheimer's Disease Donepezil

Curcumin-Integrated Antioxidant Pharmacophore Design for Neuroprotection

The hybrid pharmacophore design of the arylalkylaminoketone scaffold uniquely incorporates antioxidant structural elements derived from curcumin, a well-characterized natural antioxidant [1]. In the Rui et al. (2018) study, lead compounds 10 and 20 built on this scaffold demonstrated significant reduction of reactive oxygen species (ROS) production in H₂O₂-challenged SH-SY5Y human neuroblastoma cells and promoted neurite elongation in Dorsal Root Ganglia (DRG) without cytotoxic effects at assayed concentrations [1]. By comparison, the simpler morpholinopropiophenone analog 3-morpholinopropiophenone (CAS 2298-48-8) has no documented antioxidant or neurotrophic activity profile , and the photoinitiator-type morpholinopropiophenones such as 2-methyl-4'-(methylthio)-2-morpholinopropiophenone (CAS 71868-10-5) serve entirely unrelated industrial functions .

Antioxidant Neuroprotection Reactive Oxygen Species

Physicochemical Differentiation: Thermal Stability Versus Unsubstituted Analog

4'-Methoxy-3-morpholino-propiophenone exhibits a predicted boiling point of 399.3 °C at 760 mmHg and a flash point of 195.3 °C [1], reflecting the stabilizing influence of the 4'-methoxy substituent on the aromatic ring. By comparison, the unsubstituted analog 3-morpholino-1-phenylpropan-1-one (CAS 2298-48-8) displays a significantly lower predicted boiling point of 356.9 °C and a flash point of 169.7 °C . This represents a boiling point elevation of approximately 42 °C attributable to the 4'-methoxy group, which is consistent with increased molecular weight (249.3 vs. 219.3 g/mol) and enhanced intermolecular interactions [1] .

Thermal Stability Physicochemical Properties Purification

Authoritative Database Annotation Enabling Systems-Level Research Integration

4'-Methoxy-3-morpholino-propiophenone is uniquely registered in the ChEBI database (CHEBI:79554) with a cross-reference to KEGG COMPOUND (C15032) [1], and is linked to Gene Ontology annotations through the ZFIN database [2]. By contrast, simpler morpholinopropiophenone analogs such as 3-morpholinopropiophenone (CAS 2298-48-8) and the photoinitiator 2-methyl-4'-(methylthio)-2-morpholinopropiophenone (CAS 71868-10-5) lack equivalent annotation in curated bioinformatics databases . This curated database presence facilitates unambiguous compound identification, enables integration with systems-level bioinformatics analyses, and supports reproducible research documentation [1] [2].

Cheminformatics Systems Biology Database Cross-Referencing

Research and Industrial Application Scenarios for 4'-Methoxy-3-morpholino-propiophenone (CAS 5770-77-4)


Dual-Target Neurodegeneration Drug Discovery: Sigma-1/AChE Lead Optimization

Medicinal chemistry teams pursuing dual-mechanism neuroprotective agents can utilize this compound as the validated core scaffold for structure-activity relationship (SAR) studies targeting both Sigma-1 receptors and acetylcholinesterase. The scaffold's documented integration of pharmacophoric elements from RRC-33, donepezil, and curcumin provides a rational starting point for lead optimization [1]. Procurement of this specific intermediate, rather than the unsubstituted 3-morpholinopropiophenone analog, is essential because the 4'-methoxy group is integral to the dual-target binding conformation.

Antioxidant Neuroprotection Screening in SH-SY5Y and DRG Models

Researchers investigating oxidative stress-mediated neurodegeneration can employ derivatives of this scaffold in H₂O₂-challenged SH-SY5Y neuroblastoma models and dorsal root ganglia neurite outgrowth assays. The parent study demonstrated that compounds built on this scaffold reduced ROS production and promoted neurite elongation without cytotoxicity [1], establishing a reproducible experimental framework. The curcumin-derived antioxidant motif integrated into this scaffold distinguishes it from other commercially available morpholinopropiophenone derivatives, which lack any documented neuroprotective activity.

Systems Biology and Chemogenomics Research Requiring Curated Database Compounds

Bioinformatics and chemogenomics groups requiring compounds with unambiguous cross-database identifiers can procure this compound with confidence, as it is uniquely registered as CHEBI:79554 and KEGG COMPOUND C15032 with associated gene ontology annotations via ZFIN [2]. This curated annotation status enables seamless integration into pathway mapping, target deconvolution, and computational modeling workflows and assures reproducible documentation for publication and grant reporting.

Thermal Process Development Requiring High-Boiling Morpholinoketone Intermediates

Process chemistry teams developing synthetic routes involving high-temperature conditions can leverage the compound's elevated boiling point of 399.3 °C and flash point of 195.3 °C [3], which offer approximately 42 °C and 26 °C of additional thermal latitude, respectively, compared to the unsubstituted 3-morpholinopropiophenone analog (BP 356.9 °C, FP 169.7 °C). This thermal stability advantage reduces volatility-related material losses during distillation and high-temperature coupling reactions.

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